

An In-depth Technical Guide to 5-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-4-methylpentanoic acid

Cat. No.: B1473879

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-4-methylpentanoic acid**, a halogenated carboxylic acid with potential applications as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computed data with established chemical principles to offer insights into its properties, synthesis, and reactivity.

Chemical Identity and Physicochemical Properties

5-Chloro-4-methylpentanoic acid is a derivative of pentanoic acid featuring a chlorine substituent at the 5-position and a methyl group at the 4-position. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Property	Value	Source
IUPAC Name	5-chloro-4-methylpentanoic acid	[1]
CAS Number	1934470-96-8	[1] [2]
Molecular Formula	C6H11ClO2	[1]
Molecular Weight	150.60 g/mol	[1]
Canonical SMILES	CC(CCC(=O)O)CCl	[1]
InChIKey	WDYYVCGPHSLURB-UHFFFAOYSA-N	[1]
XLogP3	1.5	[1]
Topological Polar Surface Area	37.3 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

Note: The physicochemical properties listed are computationally derived and sourced from the PubChem database. Experimental data for properties such as melting point and boiling point are not readily available in the public domain.

Spectroscopic Characterization (Predicted)

While experimental spectra for **5-Chloro-4-methylpentanoic acid** are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- A broad singlet for the carboxylic acid proton (-COOH).- A doublet for the methyl protons (-CH₃).- A multiplet for the methine proton (-CH-).- Multiplets for the methylene protons (-CH₂-).- A doublet of doublets for the chloromethyl protons (-CH₂Cl).
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon (-COOH).- Signals for the methine and methylene carbons in the aliphatic chain.- A signal for the methyl carbon (-CH₃).- A signal for the chloromethyl carbon (-CH₂Cl).
IR Spectroscopy	<ul style="list-style-type: none">- A broad absorption band for the O-H stretch of the carboxylic acid.- A strong absorption band for the C=O stretch of the carbonyl group.- C-H stretching and bending vibrations for the aliphatic chain.- A C-Cl stretching vibration.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic M+2 peak due to the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, experimentally validated protocol for the synthesis of **5-Chloro-4-methylpentanoic acid** is not detailed in readily accessible literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One such approach could involve the hydrochlorination of a suitable unsaturated precursor, such as 4-methyl-pent-4-enoic acid.

Hypothetical Experimental Protocol:

- Starting Material: 4-methyl-pent-4-enoic acid is dissolved in a suitable inert solvent (e.g., diethyl ether).
- Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-polar solvent is added. The reaction is typically carried out at a low temperature to control exothermicity.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup and Purification: Upon completion, the reaction mixture is washed with water to remove excess HCl. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Key Reactivity

The chemical behavior of **5-Chloro-4-methylpentanoic acid** is dictated by its two primary functional groups: the carboxylic acid and the alkyl chloride.

- Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.
- Alkyl Chloride Group: The terminal chlorine atom is susceptible to nucleophilic substitution reactions.
- Intramolecular Cyclization: As a γ -chloro carboxylic acid, **5-Chloro-4-methylpentanoic acid** has the potential to undergo intramolecular cyclization to form a five-membered lactone (a cyclic ester), particularly in the presence of a base.^{[3][4]} This is a significant reaction pathway that influences its use as a synthetic intermediate.

Applications in Drug Development and Organic Synthesis

While direct applications of **5-Chloro-4-methylpentanoic acid** in marketed drugs have not been identified, its structural motifs and reactivity make it a potentially valuable building block

for the synthesis of more complex molecules.

- **Scaffold for Bioactive Molecules:** Halogenated organic compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5]
- **Precursor to Lactones:** The propensity to form γ -lactones makes this compound a useful precursor for synthesizing this class of heterocyclic compounds, which are present in numerous natural products and pharmacologically active molecules.
- **Introduction of a Chiral Center:** The methyl-substituted carbon at the 4-position is a chiral center, making **5-Chloro-4-methylpentanoic acid** a potential starting material for the stereoselective synthesis of enantiomerically pure compounds.
- **Fragment-Based Drug Discovery:** As a small molecule with defined functional groups, it could be utilized in fragment-based screening to identify new lead compounds for various biological targets. A patent for a complex derivative of a substituted methylpentanoic acid highlights its potential as a scaffold for developing neprilysin (NEP) inhibitors for the treatment of hypertension and heart failure.[6]

Safety and Handling

Specific toxicological data for **5-Chloro-4-methylpentanoic acid** is not available. As with all halogenated organic acids, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

Conclusion

5-Chloro-4-methylpentanoic acid is a chiral, bifunctional molecule with significant potential as an intermediate in organic synthesis. Its ability to undergo a variety of transformations, including lactonization and nucleophilic substitution, makes it a versatile tool for the construction of more complex molecular architectures. While the lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, the fundamental principles of organic chemistry suggest its utility in the fields of medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [ouci.dntb.gov.ua]
- 6. KR20170115616A - (2S, 4R) -5- (5 "-chloro-2" -fluorobiphenyl-4-yl) -4- (ethoxoxoxalylamino) -2- hydroxymethyl- - methylpentanoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-4-methylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1473879#iupac-name-of-5-chloro-4-methylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com